molecular formula C20H22N4O5S B2802105 N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 854917-71-8

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2802105
CAS RN: 854917-71-8
M. Wt: 430.48
InChI Key: CKBJVYGDRFVWBO-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as pyrazole derivatives, have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods can provide information about the types of atoms in the compound and how they are bonded together.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of reactions .

Scientific Research Applications

Synthetic Strategies and Applications of m-Aryloxy Phenols

m-Aryloxy phenols play a crucial role in various industries due to their unique properties. Let’s explore their applications:

a. Plastics, Adhesives, and Coatings: b. Biological Activities: c. Synthetic Strategies:

Indole Derivatives: Biological Potential and Clinical Applications

Indole derivatives, including the compound , have diverse biological activities. Let’s explore some of their applications:

a. Antiviral Activity:

b. Other Biological Activities: Indole derivatives also demonstrate:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For similar compounds, their mechanisms of action can vary widely depending on their specific structures and the biological systems they interact with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future directions for research on a compound depend on its potential applications. For similar compounds, there is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications .

properties

IUPAC Name

N-[3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-3-20(25)23-19(15-8-6-10-17(12-15)24(26)27)13-18(21-23)14-7-5-9-16(11-14)22-30(28,29)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBJVYGDRFVWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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